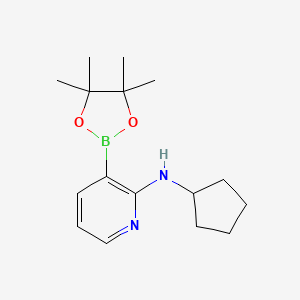
2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester (CPAP) is a boronic acid pinacol ester that has been used in a variety of scientific research applications. CPAP is a versatile molecule that is easily synthesized and has a wide range of potential applications. It is a key component of many organometallic catalysts and is a useful reagent in a variety of organic synthesis reactions.
科学的研究の応用
2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has a wide range of scientific research applications. It is a key component of many organometallic catalysts and is a useful reagent in a variety of organic synthesis reactions. It has also been used as a ligand in coordination chemistry and as a catalyst in the synthesis of polymers. In addition, 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been used as a catalyst in the synthesis of peptides, as a ligand in the synthesis of organometallic complexes, and as a reagent in the synthesis of heterocycles.
作用機序
The mechanism of action of 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is not yet fully understood, but it is thought to involve the formation of a complex between the boronic acid and the pinacol ester. The complex is thought to be stabilized by hydrogen bonding between the boron and the oxygen of the pinacol ester. The complex is then thought to undergo a series of reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester are not yet fully understood. However, studies have shown that it is non-toxic and does not cause any adverse effects in laboratory animals. In addition, 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been shown to be effective in the synthesis of peptides, suggesting that it may have potential therapeutic applications.
実験室実験の利点と制限
The main advantage of using 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester in laboratory experiments is that it is easily synthesized and is relatively inexpensive. In addition, it is a versatile molecule that can be used in a variety of organic synthesis reactions. However, it is important to note that 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is not soluble in water and must be used in an organic solvent.
将来の方向性
There are a number of potential future directions for the use of 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester. These include the development of new catalysts for organic synthesis reactions, the synthesis of new peptides, and the development of new organometallic complexes. In addition, 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester could be used in the synthesis of new polymers and as a reagent in the synthesis of heterocycles. Finally, 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester could be used as a ligand in coordination chemistry and as a catalyst in the synthesis of peptides.
合成法
2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester can be synthesized in two steps. In the first step, 2-(cyclopentylamino)pyridine is reacted with 3-bromopyridine in the presence of an acid catalyst to produce 2-(cyclopentylamino)pyridine-3-boronic acid. In the second step, the boronic acid is reacted with pinacol ester in the presence of a base to produce 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester.
特性
IUPAC Name |
N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-10-7-11-18-14(13)19-12-8-5-6-9-12/h7,10-12H,5-6,8-9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZGWTGMWTVNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

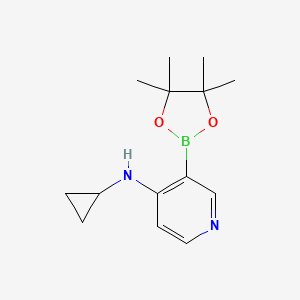
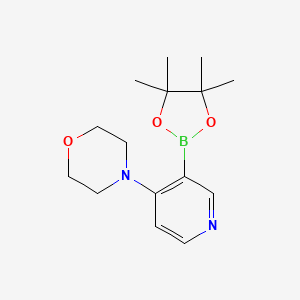
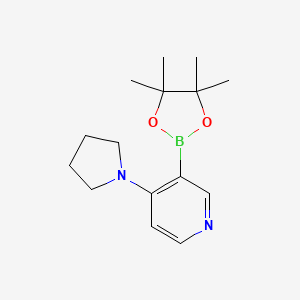
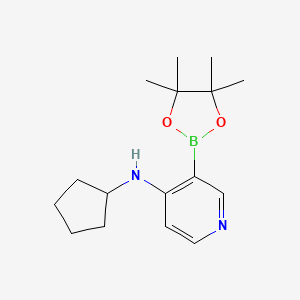
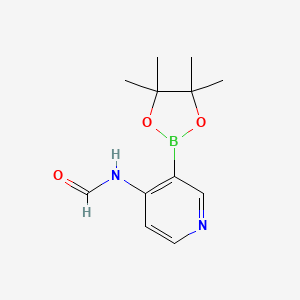
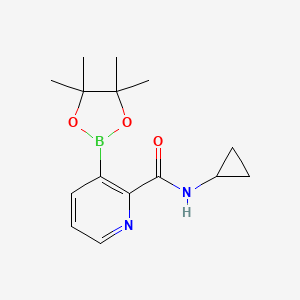
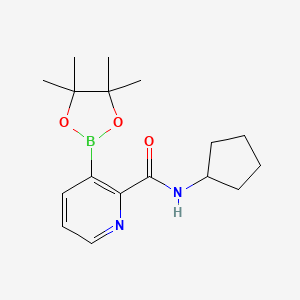
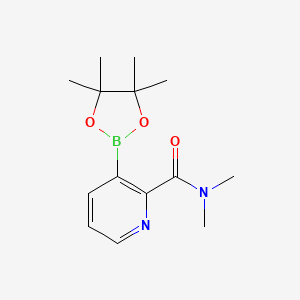

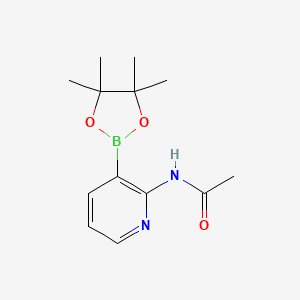
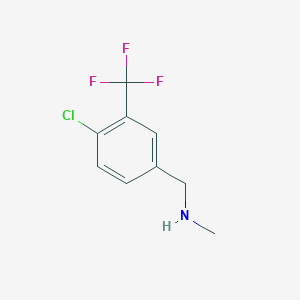
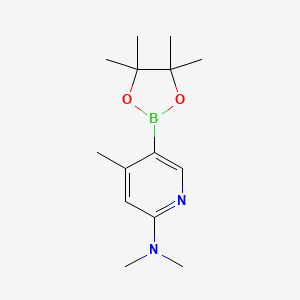
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6338221.png)
